2,3-Difluoro-4-methylphenylacetonitrile
CAS No.: 261944-01-8
Cat. No.: VC4299987
Molecular Formula: C9H7F2N
Molecular Weight: 167.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 261944-01-8 |
---|---|
Molecular Formula | C9H7F2N |
Molecular Weight | 167.159 |
IUPAC Name | 2-(2,3-difluoro-4-methylphenyl)acetonitrile |
Standard InChI | InChI=1S/C9H7F2N/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3H,4H2,1H3 |
Standard InChI Key | PSKCXHODUFMOLE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)CC#N)F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
2,3-Difluoro-4-methylphenylacetonitrile (CAS 261944-01-8) is a monosubstituted benzene derivative with the molecular formula C₉H₇F₂N and a molecular weight of 167.16 g/mol . Its structure features a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a methyl group at the 4-position, and an acetonitrile moiety (-CH₂CN) at the benzylic position. The SMILES notation CC1=C(C(=C(C=C1)CC#N)F)F
and InChIKey PSKCXHODUFMOLE-UHFFFAOYSA-N
uniquely define its stereoelectronic configuration .
Physicochemical Characteristics
The compound’s predicted collision cross-section (CCS) varies with adduct formation, as shown below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 168.06194 | 135.7 |
[M+Na]+ | 190.04388 | 148.1 |
[M-H]- | 166.04738 | 128.4 |
These values, derived from ion mobility spectrometry simulations, suggest moderate polarity and gas-phase stability . The boiling point and melting point remain uncharacterized experimentally, but analogous fluorinated nitriles typically exhibit boiling points between 120–180°C under reduced pressure .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2,3-difluoro-4-methylphenylacetonitrile involves multistep halogenation and cyanation processes:
-
Halogenation of Toluene Derivatives:
-
Cyanation via Nucleophilic Substitution:
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:
-
Temperature: 80–120°C
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s electron-withdrawing fluorine atoms and nitrile group make it a versatile precursor for:
-
Anticancer Agents: Nitriles are pivotal in protease inhibitor design, with fluorine enhancing metabolic stability .
-
Antiviral Drugs: Fluorinated aromatics improve blood-brain barrier penetration in neuraminidase inhibitors .
Agrochemicals
2,3-Difluoro-4-methylphenylacetonitrile serves as a building block for:
-
Herbicides: Structural analogs inhibit acetolactate synthase (ALS), a target in weed control .
-
Insecticides: Fluorine’s electronegativity augments binding to insect GABA receptors .
Comparative Analysis with Related Compounds
The dual fluorine substituents in 2,3-difluoro-4-methylphenylacetonitrile confer distinct electronic effects, enhancing its reactivity in SNAr reactions compared to monosubstituted analogs .
Future Perspectives
Research Opportunities
-
Catalytic Applications: Exploiting the nitrile group in transition metal catalysis for C–C bond formation.
-
Biological Screening: Evaluating antimicrobial or antifungal activity given fluorine’s bioisosteric properties .
Environmental Impact
Studies on biodegradation pathways and ecotoxicology are critical, as fluorinated nitriles may persist in aquatic ecosystems .
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